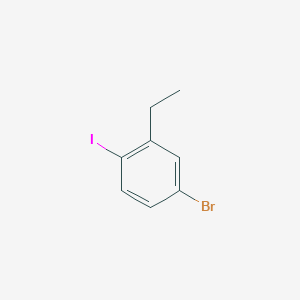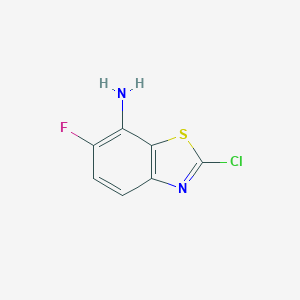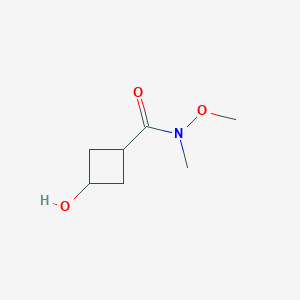
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide is a cyclic amide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW501516 and has been studied extensively for its ability to activate PPARδ receptors, which play a crucial role in regulating various physiological processes.
Mecanismo De Acción
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide works by activating PPARδ receptors, which are nuclear receptors that regulate gene expression. These receptors play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ receptors by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Efectos Bioquímicos Y Fisiológicos
Activation of PPARδ receptors by 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several biochemical and physiological effects. It leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, this compound is not without limitations. Its potential therapeutic applications are still being studied, and more research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to fully understand its effects on these conditions. Another area of interest is its potential use in sports performance enhancement. However, more research is needed to fully understand its effects on athletic performance and safety. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide involves several steps, including the reaction of 2-methyl-3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclobutanone to form the cyclic ketone, which is reduced with sodium borohydride to yield the corresponding alcohol. Finally, the alcohol is reacted with methoxyamine hydrochloride to form the desired compound.
Aplicaciones Científicas De Investigación
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate PPARδ receptors, which play a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. This compound has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes.
Propiedades
Número CAS |
171549-81-8 |
|---|---|
Nombre del producto |
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
ZIBZEZKMNULXCI-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1CC(C1)O)OC |
SMILES canónico |
CN(C(=O)C1CC(C1)O)OC |
Sinónimos |
Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



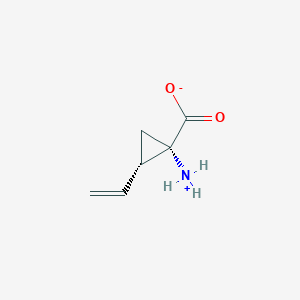
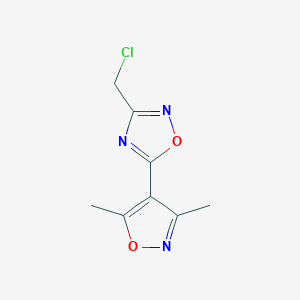
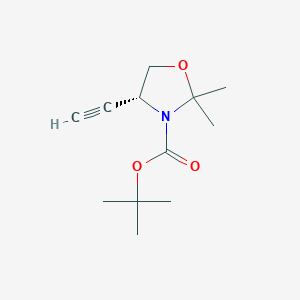
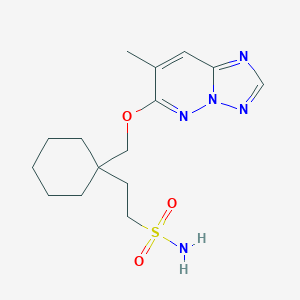
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
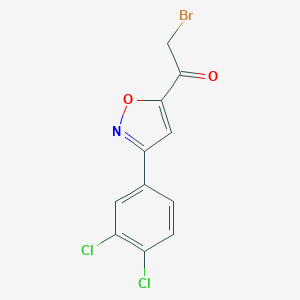
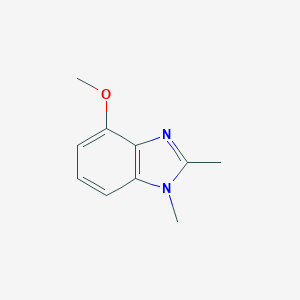
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)
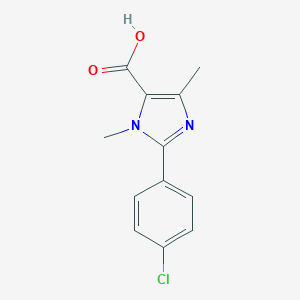
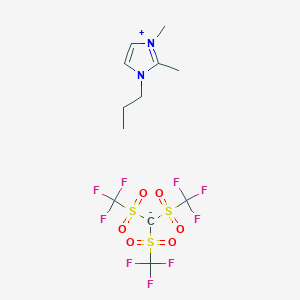
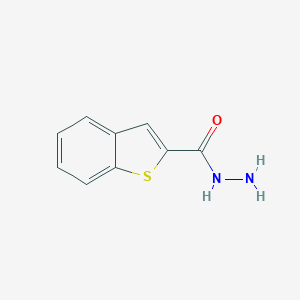
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
